molecular formula C15H22N2O B11950837 1-Cyclohexyl-3-(2,5-dimethylphenyl)urea

1-Cyclohexyl-3-(2,5-dimethylphenyl)urea

Cat. No.: B11950837
M. Wt: 246.35 g/mol
InChI Key: CMGRMLLBNWDGJO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2,5-dimethylphenyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom of the urea backbone and a 2,5-dimethylphenyl group on the other nitrogen. The compound’s structure (IUPAC name: N-cyclohexyl-N'-(2,5-dimethylphenyl)urea) suggests moderate lipophilicity due to the cyclohexyl moiety and the electron-donating methyl substituents on the aromatic ring.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-cyclohexyl-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C15H22N2O/c1-11-8-9-12(2)14(10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18)

InChI Key

CMGRMLLBNWDGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea typically involves the reaction of cyclohexylamine with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: On an industrial scale, the production of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(2,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2,5-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

The following analysis compares 1-cyclohexyl-3-(2,5-dimethylphenyl)urea with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Effects
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
This compound R1 = Cyclohexyl; R2 = 2,5-dimethylphenyl C15H21N2O 253.34 High lipophilicity due to cyclohexyl group; electron-donating methyl groups on phenyl ring.
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () R1 = 2,5-dimethylphenyl; R2 = 3-hydroxynaphthalene C19H17NO2 291.35 Carboxamide backbone; PET inhibitor (IC50 ~10 µM). Methyl groups enhance lipophilicity and steric hindrance.
1-(3-Chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea () R1 = 3-chloro-4-methylphenyl; R2 = 2,5-difluorophenyl C14H11ClF2N2O 296.71 Electron-withdrawing Cl and F substituents; higher polarity compared to methyl groups.
1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-tetrahydropyrimidin-4-yl)urea () R1 = Cyclohexyl; R2 = tetrahydropyrimidinyl C13H21N3O3 279.33 Heterocyclic substituent; potential for hydrogen bonding via carbonyl groups.

Key Observations :

  • Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity compared to phenyl or heterocyclic substituents (e.g., tetrahydropyrimidinyl in ). This may enhance membrane permeability but reduce solubility .
  • Electron Effects : The 2,5-dimethylphenyl group provides electron-donating methyl substituents, contrasting with electron-withdrawing halogens (Cl, F) in . Electron-withdrawing groups are associated with stronger PET inhibition in carboxamide analogs (), suggesting that the target compound’s methyl groups may lower PET activity compared to halogenated analogs .
Physicochemical Properties
  • Solubility : The target compound’s low polarity (logP ~3.5 estimated) contrasts with the more polar 1-(3-chloro-4-methylphenyl)-3-(2,5-difluorophenyl)urea (logP ~2.8) due to halogen substituents .
  • Stability : Urea derivatives generally exhibit higher hydrolytic stability than carboxamides, favoring oral bioavailability in drug design .

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